(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide
Descripción
The compound (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a structurally complex acrylamide derivative featuring dual furan heterocycles (2- and 3-substituted), a central piperidine scaffold, and conjugated acryloyl groups.
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(5-3-17-9-13-25-15-17)21-14-16-7-10-22(11-8-16)20(24)6-4-18-2-1-12-26-18/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,21,23)/b5-3+,6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUETUIFGVZLA-GGWOSOGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a complex organic molecule characterized by its furan rings and piperidine moiety. These structural features suggest potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.41 g/mol. The compound features:
- Furan rings: Known for their reactivity and potential interactions with biological targets.
- Piperidine moiety: Often associated with pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating significant cytotoxicity.
Key Findings:
- Inhibition of Cancer Cell Proliferation: The compound exhibited potent activity against multiple cancer cell lines, including breast (MCF7), colon (HCT116), and leukemia (K562) cells.
- Mechanism of Action: The anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation pathways, such as tyrosinase and epidermal growth factor receptor (EGFR) .
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MCF7 | 1.95 | 90.47 |
| HCT116 | 2.36 | 81.58 |
| K562 | 3.45 | 84.32 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on enzymes such as mushroom tyrosinase, which is crucial in melanin biosynthesis.
Study Results:
- Tyrosinase Inhibition: Among synthesized derivatives, this compound showed significant inhibition of tyrosinase activity, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders .
Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized derivatives of the compound and tested their efficacy against a panel of cancer cell lines using the TRAP PCR-ELISA assay. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.
Study 2: Enzymatic Activity
Another investigation focused on the compound's ability to inhibit mushroom tyrosinase compared to standard inhibitors. The results demonstrated that it outperformed several known inhibitors, highlighting its potential for therapeutic applications in dermatology .
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its dual furan substitution and piperidine-linked acrylamide backbone . Below is a comparison with structurally related acrylamides from the literature:
Table 1: Structural Features of Selected Acrylamide Derivatives
*Calculated based on molecular formulas.
Key Observations :
- The target compound distinguishes itself through dual furan moieties (positions 2 and 3) and a piperidine spacer , which may enhance conformational rigidity compared to simpler acrylamides .
- Compounds like STK408353 (indole-containing) and ZINC00943066 (quinoline-containing) replace furans with bulkier aromatic systems, likely altering target selectivity .
Physicochemical Properties and Solubility
While experimental data for the target compound are unavailable, predictions can be made based on structural analogs:
Table 2: Predicted Physicochemical Properties
| Compound | logP* | Water Solubility (mg/mL)* | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~2.8 | <0.1 (low) | 5 |
| (E)-2-cyano-N-(furan-2-ylmethyl)... | ~3.1 | <0.05 (very low) | 4 |
| (E)-2-ethoxy-5-(propenyl)phenol | ~2.2 | ~0.5 (moderate) | 2 |
*Estimated using fragment-based methods (e.g., XLogP3).
Analysis :
- Low water solubility is common across acrylamides due to aromatic stacking; this may necessitate formulation adjustments for in vivo studies .
Table 3: Reported Activities of Analogous Compounds
Inferences for the Target Compound :
Challenges :
- Stereoselective synthesis of the (E)-configured acrylamide groups.
- Compatibility of furan heterocycles under reaction conditions (e.g., acid sensitivity).
Q & A
Q. What are the key synthetic pathways for preparing (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step reactions, including: (i) Coupling of furan derivatives (e.g., 3-furanacrylic acid) with piperidin-4-ylmethylamine intermediates via acryloylation using acryloyl chloride under anhydrous conditions . (ii) Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield (reported 65–78% in analogs) and minimize side reactions . (iii) Purification via column chromatography or recrystallization, monitored by TLC and validated via NMR (¹H/¹³C) and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features are confirmed by each method?
- Answer :
- NMR Spectroscopy : Confirms stereochemistry (E/Z configuration via coupling constants), furan ring substitution patterns, and acrylamide backbone integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected ~380–400 g/mol range for similar analogs) and fragmentation patterns .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide, furan C-O-C vibrations at ~1015 cm⁻¹) .
Q. What are the primary challenges in achieving high enantiomeric purity, and how are they addressed?
- Answer : Geometric isomerism (E/Z) and piperidine ring conformation require: (i) Stereoselective synthesis using chiral auxiliaries or catalysts . (ii) Dynamic HPLC for enantiomer separation . (iii) X-ray crystallography to resolve spatial arrangements in crystalline forms .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets such as kinases or GPCRs?
- Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps ~4.5 eV in furan-acrylamide analogs) to predict reactivity .
- Molecular Docking : Simulates binding affinities to targets (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina, with binding energies ≤ −8.0 kcal/mol in similar compounds .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
- Answer : Discrepancies may arise from metabolic instability or off-target effects. Mitigation includes: (i) Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., hydrolysis of acrylamide to carboxylic acid derivatives) . (ii) Pharmacokinetic Optimization : PEGylation or prodrug design to enhance bioavailability . (iii) Selectivity Assays : Kinase profiling panels (e.g., Eurofins) to rule out non-specific binding .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Answer :
- Solvent replacement (e.g., cyclopentyl methyl ether instead of DCM) to reduce toxicity .
- Catalytic methods (e.g., enzyme-mediated acryloylation) to minimize waste .
- Microwave-assisted synthesis to reduce reaction times (30–60 min vs. 12 h conventional) .
Methodological Tables
Table 1 : Key Physicochemical Properties of Analogous Compounds
| Property | Value Range | Method/Reference |
|---|---|---|
| LogP (lipophilicity) | 2.1–3.5 | HPLC (Shimadzu) |
| Aqueous Solubility | 12–25 µM (pH 7.4) | Nephelometry |
| Thermal Stability | Decomposition >200°C | TGA/DSC |
Table 2 : Biological Activity of Structural Analogs
| Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| COX-2 Inhibition | 0.45 | Fluorometric | |
| EGFR Kinase Inhibition | 1.2 | Radioisotopic | |
| Antimicrobial (E. coli) | 8.7 | MIC Broth Dilution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
